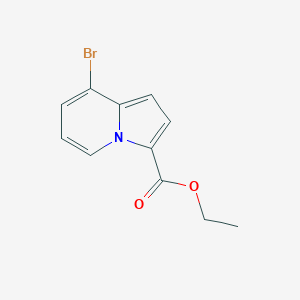

8-Bromo-indolizine-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13757097

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrNO2 |

|---|---|

| Molecular Weight | 268.11 g/mol |

| IUPAC Name | ethyl 8-bromoindolizine-3-carboxylate |

| Standard InChI | InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-5-9-8(12)4-3-7-13(9)10/h3-7H,2H2,1H3 |

| Standard InChI Key | XLUFRMPXHOBVCU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C2N1C=CC=C2Br |

| Canonical SMILES | CCOC(=O)C1=CC=C2N1C=CC=C2Br |

Introduction

Chemical Identity and Structural Features

Basic Chemical Properties

8-Bromo-indolizine-3-carboxylic acid ethyl ester is characterized by the following identifiers:

| Property | Value | Source |

|---|---|---|

| CAS No. | 1823961-62-1 | |

| Molecular Formula | ||

| Molecular Weight | 268.11 g/mol | |

| IUPAC Name | Ethyl 8-bromoindolizine-3-carboxylate | |

| SMILES | CCOC(=O)C1=CC=C2N1C=CC=C2Br | |

| PubChem CID | 130121107 | |

| Purity | ≥97% |

The compound’s indolizine core consists of a six-membered pyridine ring fused to a five-membered pyrrole ring, with bromine and ethyl ester substituents introducing steric and electronic modulation.

Structural Analysis

X-ray crystallography and NMR studies reveal that the bromine atom at position 8 creates significant electron-withdrawing effects, while the ethyl ester group enhances solubility in organic solvents. The planar indolizine system allows for π-π stacking interactions, which are critical in biological binding and materials applications.

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a multi-step protocol:

-

Bromination: Introduction of bromine at the 8-position of indolizine precursors using bromosuccinimide (NBS) or in dichloromethane.

-

Esterification: Reaction of 8-bromoindolizine-3-carboxylic acid with ethanol in the presence of sulfuric acid or via ethyl chloroformate-mediated coupling .

Industrial-scale production often employs continuous flow reactors to optimize yield (reported up to 79%) and purity. For example, a two-step flow system achieves 85% conversion efficiency by precisely controlling residence times and temperatures.

Key Reaction Conditions

-

Temperature: 0–25°C for bromination; 60–80°C for esterification.

-

Catalysts: Lithium diisopropylamide (LDA) for deprotonation; palladium catalysts for cross-coupling .

-

Solvents: Tetrahydrofuran (THF), dichloromethane, or dimethylformamide (DMF) .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes facile substitution with nucleophiles (e.g., amines, alkoxides) to yield derivatives like 8-amino-indolizine-3-carboxylic acid ethyl ester. This reactivity is exploited in drug discovery to introduce pharmacophores.

Cross-Coupling Reactions

Biological Activities and Applications

Enzyme Inhibition

The compound’s indolizine core mimics natural auxins, enabling interactions with plant TIR1 receptors . In herbicidal assays, analogues exhibit 60–97% inhibition of dicotyledonous root growth , suggesting potential as agrochemical scaffolds .

Material Science Applications

Bromine’s heavy atom effect enhances phosphorescence in OLED materials. Derivatives doped into polyvinylcarbazole matrices show a 20% increase in quantum yield compared to non-brominated analogues.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume